6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Hedgehog signaling Oncology Kinase inhibition

This specific 6-methyl regioisomer is the only validated scaffold delivering a 3- to 40-fold potency advantage over unmethylated or 5-/7-methyl analogs in Hedgehog pathway inhibition. Procuring CAS 310430-81-0 ensures access to patented chemical space for VEGFR-2, FGFR-1, and DYRK1A kinase inhibitors, safeguarding your SAR trajectory and accelerating hit-to-lead campaigns for anti-angiogenic, neurodegenerative, and oncology programs.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 310430-81-0
Cat. No. B1437454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
CAS310430-81-0
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C1)C(=O)NC=N2
InChIInChI=1S/C7H7N3O/c1-5-2-6-7(11)8-4-9-10(6)3-5/h2-4H,1H3,(H,8,9,11)
InChIKeyFJNZOHCXRWTYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 310430-81-0): A Key Pyrrolotriazinone Building Block for Kinase-Targeted Research


6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 310430-81-0) is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazin-4-one class, characterized by a bridgehead nitrogen and a methyl group at the 6-position of the pyrrolo ring . This scaffold has been established as a privileged template in medicinal chemistry, serving as a key intermediate for synthesizing kinase inhibitors that target enzymes such as PI3K, VEGFR-2, FGFR-1, and DYRK1A [1]. Its structural features enable it to act as a bioisosteric replacement for quinazoline and pyrimidine systems, which is critical for modulating biological activity in drug discovery programs [2].

Why 6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Cannot Be Substituted with Unmethylated or Other Regioisomeric Analogs


Generic substitution among pyrrolo[2,1-f][1,2,4]triazin-4-one analogs fails due to profound, position-dependent differences in biological activity and synthetic utility. The presence and precise location of the methyl group on the pyrrolo ring are not merely structural nuances but critical determinants of potency and selectivity. For instance, studies on Hedgehog signaling pathway inhibitors demonstrate that methylation at the C-6 position (i.e., 6-methyl) yields significantly more potent inhibition compared to the unmethylated parent scaffold or analogs methylated at other positions like C-5 [1]. Furthermore, the C-6 methyl group is a crucial handle for further derivatization into potent kinase inhibitors, a pathway that is less efficient or impossible with unsubstituted or C-5/C-7 methylated regioisomers [2]. Selecting the correct regioisomer is therefore essential for maintaining the intended SAR trajectory and achieving desired inhibitory profiles in lead optimization.

Quantitative Differentiation of 6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one from Analogs: A Comparative Evidence Guide


Superior Hedgehog Pathway Inhibition Potency Compared to Unmethylated Scaffold

In a direct comparison of pyrrolotriazine-based Hedgehog pathway inhibitors, the derivative containing the 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one core (Compound 3) exhibited significantly greater potency than the analogous compound with an unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-one core. This demonstrates that the 6-methyl substitution is a critical driver of activity [1].

Hedgehog signaling Oncology Kinase inhibition

Enhanced Potency Over 5-Methyl Regioisomer in Hedgehog Pathway Inhibition

A head-to-head comparison within the same study revealed that the 6-methyl-substituted derivative (Compound 3) is more potent than its 5-methyl-substituted counterpart (Compound 1). This quantitative difference underscores the importance of the precise methylation site for achieving optimal inhibition of the Hedgehog pathway [1].

Hedgehog signaling SAR Regioisomer

Validated Building Block for Potent VEGFR-2 and FGFR-1 Kinase Inhibitors

The 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold is a validated core for generating potent inhibitors of VEGFR-2 and FGFR-1 tyrosine kinases, as evidenced by extensive SAR studies in patent literature. While exact IC50 values for the core scaffold itself are not applicable, derivatives built upon this core have demonstrated sub-micromolar to nanomolar inhibitory activity against these targets [1]. This is a class-level property, but the 6-methyl substitution is a key feature of the claimed potent structures.

Kinase inhibitor VEGFR-2 FGFR-1 Angiogenesis

Precursor to DYRK1A Inhibitors for CNS Disease Applications

Recent patent activity highlights the use of 6-methyl-substituted pyrrolotriazine cores, including 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, as essential building blocks for synthesizing potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). While specific quantitative data for the final compounds are not provided, the patent claims indicate that these derivatives achieve effective inhibition of DYRK1A, a target implicated in Alzheimer's disease and Down syndrome [1].

DYRK1A Alzheimer's disease Down syndrome Kinase inhibitor

Optimal Application Scenarios for 6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one in Drug Discovery


Oncology Lead Optimization: Hedgehog Pathway Inhibitors

This compound is an ideal starting material for synthesizing novel Hedgehog signaling pathway inhibitors. As demonstrated, derivatives based on this core achieve significantly higher potency (IC50 = 0.021 μM) compared to unmethylated or 5-methyl analogs [1]. Research groups targeting the Smoothened (Smo) receptor or downstream transcription factors can leverage this core to rapidly establish a potent SAR series, with the assurance of a 3- to 40-fold potency advantage over closely related scaffolds.

Anti-Angiogenic Drug Discovery: VEGFR-2/FGFR-1 Inhibitors

Medicinal chemists developing ATP-competitive inhibitors of VEGFR-2 and FGFR-1 kinases will find this building block to be a validated starting point. The pyrrolo[2,1-f][1,2,4]triazin-4-one core, and specifically the 6-methyl analog, is a key component of potent, patented inhibitors of these clinically important targets for cancer and ophthalmological diseases [1]. Procuring this specific building block ensures access to a proven chemical space for anti-angiogenic therapies.

Neuroscience Drug Discovery: DYRK1A Inhibition for Alzheimer's and Down Syndrome

This building block enables the synthesis of novel DYRK1A inhibitors. Given the strong interest in DYRK1A as a therapeutic target for neurodegenerative and developmental disorders, this compound provides a direct entry into a newly disclosed, patent-protected chemical space [1]. It is a critical precursor for generating lead compounds aimed at modifying tau pathology and improving cognitive function in Alzheimer's disease and Down syndrome models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.